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Compound of Interest

Compound Name: **2-Chloro-5-fluoronitrobenzene**

Cat. No.: **B1580903**

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the chemical industry on the application of **2-Chloro-5-fluoronitrobenzene** (CAS 345-17-5) as a pivotal intermediate in the manufacturing of high-performance dyes and pigments. We will explore the compound's unique chemical reactivity, grounded in its electronic and structural properties, and provide detailed, field-proven protocols for its conversion into vibrant colorants. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of 2-Chloro-5-fluoronitrobenzene

2-Chloro-5-fluoronitrobenzene is a halogenated aromatic nitro compound that serves as a versatile building block in organic synthesis.^[1] Its utility in the dye and pigment industry stems from the specific arrangement of its functional groups on the benzene ring. The potent electron-withdrawing nature of the nitro group (-NO₂) deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at the C-2 position is highly susceptible to displacement by a wide range of nucleophiles, providing a direct pathway to introduce diverse functionalities and build complex chromophoric systems.

Furthermore, the nitro group itself is a key functional handle. It can be readily reduced to an amino group (-NH₂), which is the foundational precursor for the formation of diazonium salts. These salts are central to the synthesis of azo dyes, the largest and most versatile class of commercial colorants.^[2] The presence of the fluorine atom at the C-5 position can also modulate the final properties of the dye, such as its lightfastness, thermal stability, and hue, by altering the electronic landscape of the molecule. This guide will focus on a representative two-stage synthesis: the initial reduction of the nitro group followed by diazotization and coupling to form a vibrant azo dye.

Physicochemical and Safety Data

Proper handling and understanding of the starting material are paramount for successful and safe synthesis.

Table 1: Physicochemical Properties of **2-Chloro-5-fluoronitrobenzene**

Property	Value	Source(s)
CAS Number	345-17-5	[3] [4]
Molecular Formula	C ₆ H ₃ ClFNO ₂	[3] [4]
Molecular Weight	175.54 g/mol	[3] [4]
Appearance	Yellow crystalline solid	[5]
Melting Point	37-40 °C	[4] [5]
Boiling Point	238 °C	[4] [5]
Purity	Typically ≥99%	[4]

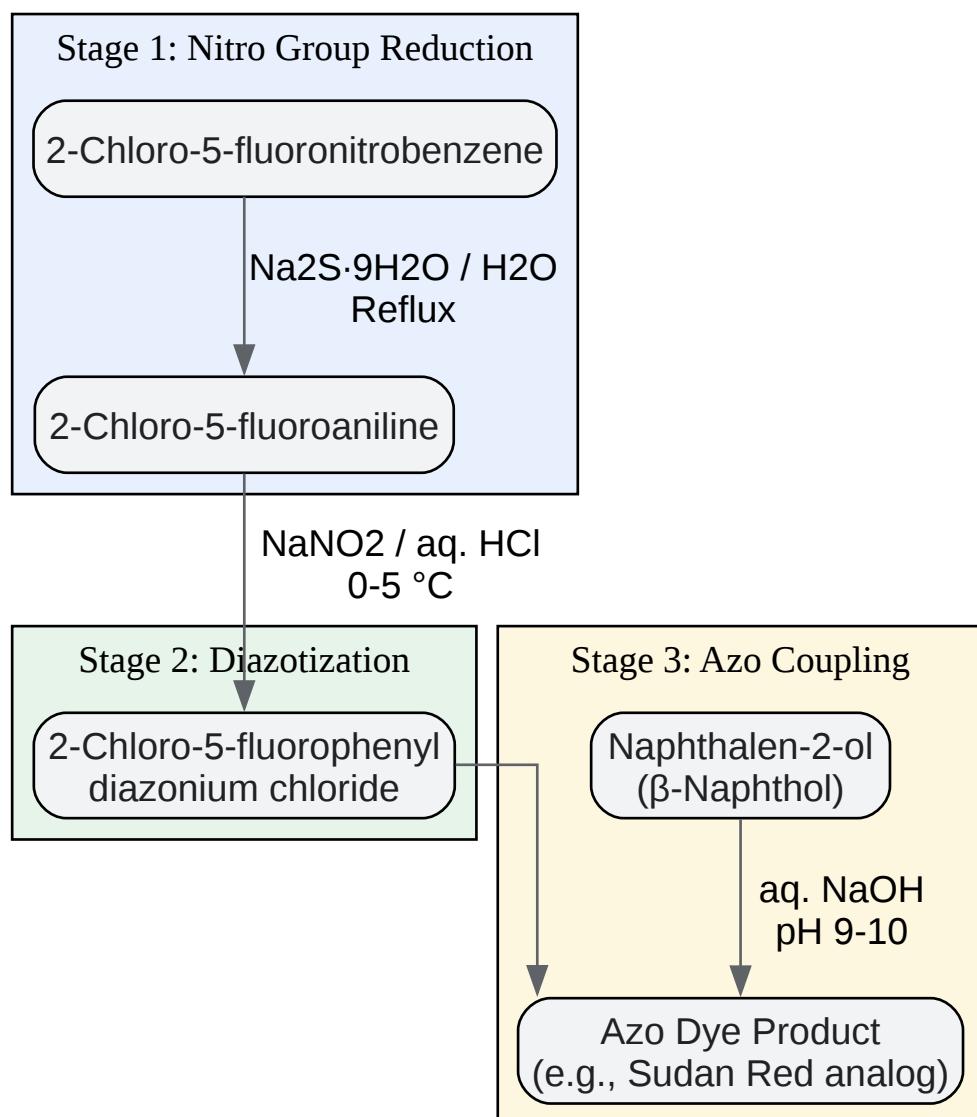
Safety and Handling:

2-Chloro-5-fluoronitrobenzene is a hazardous substance and must be handled with appropriate precautions.^[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.^{[4][6]} It may also cause respiratory irritation.^[6]

- Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[\[6\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[6\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[\[6\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[\[6\]](#)

Core Synthetic Pathway: From Intermediate to Azo Dye

The transformation of **2-Chloro-5-fluoronitrobenzene** into an azo dye is a logical, multi-step process that leverages its inherent reactivity. The overall workflow involves the chemoselective reduction of the nitro group to form 2-chloro-5-fluoroaniline, followed by the conversion of this aniline derivative into a diazonium salt, which is then coupled with a suitable aromatic partner to generate the final dye.



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Caption: Overall synthetic pathway from **2-Chloro-5-fluoronitrobenzene** to a representative azo dye.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind each step, providing a framework for robust and reproducible synthesis.

Protocol 1: Synthesis of 2-Chloro-5-fluoroaniline (Intermediate)

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.^[7] The choice of sodium sulfide nonahydrate as the reducing agent is strategic; it is effective for chemoselective nitro reduction, relatively inexpensive, and operates in an aqueous medium, which can be advantageous for safety and workup.

Table 2: Reagents and Materials for Protocol 1

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
2-Chloro-5-fluoronitrobenzene	175.54	8.78 g	50.0	Starting material
Sodium sulfide nonahydrate (Na ₂ S·9H ₂ O)	240.18	48.04 g	200.0	Reducing agent (4 eq.)
Deionized Water	18.02	150 mL	-	Solvent
Ethyl Acetate	88.11	~250 mL	-	Extraction solvent
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	~10 g	-	Drying agent

Step-by-Step Methodology:

- Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **2-Chloro-5-fluoronitrobenzene** (8.78 g, 50.0 mmol).
- Reagent Addition: Add deionized water (150 mL) to the flask. While stirring at room temperature, add sodium sulfide nonahydrate (48.04 g, 200.0 mmol) in a single portion.

Causality Note: Using a 4:1 molar excess of the reducing agent ensures the complete conversion of the starting material.

- Reaction Execution: Heat the resulting suspension to reflux using a heating mantle. The mixture will typically turn dark. Allow the reaction to stir vigorously under reflux for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
- Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (5 x 50 mL). Causality Note: Repeated extractions are necessary to efficiently recover the organic product from the aqueous phase.
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification and Characterization: The resulting crude material (typically a yellow or brown oil) can be purified by flash column chromatography on silica gel. The product, 2-chloro-5-fluoroaniline, should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity. The expected product has a molecular weight of 145.56 g/mol .
[7]

Protocol 2: Synthesis of Azo Dye via Diazotization and Coupling

This protocol uses the 2-chloro-5-fluoroaniline synthesized in Protocol 1 to produce a vibrant azo dye. The diazonium salt formation is highly exothermic and temperature-sensitive, making strict temperature control below 5 °C essential to prevent decomposition and unwanted side reactions.

Table 3: Reagents and Materials for Protocol 2

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles (mmol)	Notes
2-Chloro-5-fluoroaniline	145.56	1.46 g	10.0	Intermediate from Protocol 1
Concentrated HCl (37%)	36.46	3.0 mL	~36	Acid catalyst
Sodium Nitrite (NaNO ₂)	69.00	0.76 g	11.0	Diazotizing agent (1.1 eq.)
Naphthalen-2-ol (β-Naphthol)	144.17	1.44 g	10.0	Coupling component
Sodium Hydroxide (NaOH)	40.00	~1.6 g	~40	Base for coupling
Deionized Water	18.02	~150 mL	-	Solvent

Step-by-Step Methodology:

Caption: Experimental workflow for the synthesis of an azo dye.

- **Diazotization:** a. In a 250 mL beaker, dissolve 2-chloro-5-fluoroaniline (1.46 g, 10.0 mmol) in a mixture of concentrated HCl (3.0 mL) and water (20 mL). b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Causality Note: Maintaining this low temperature is critical for the stability of the diazonium salt to be formed. c. In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (10 mL). d. Add the sodium nitrite solution dropwise to the cold aniline solution over 15 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. e. Stir the resulting solution for an additional 30 minutes in the ice bath to ensure complete formation of the 2-chloro-5-fluorophenyl diazonium chloride.
- **Azo Coupling:** a. In a 400 mL beaker, dissolve naphthalen-2-ol (1.44 g, 10.0 mmol) in a solution of sodium hydroxide (1.6 g, 40 mmol) in water (50 mL). b. Cool this coupling solution to 5-10 °C in an ice bath. Causality Note: The coupling reaction is performed under basic conditions to deprotonate the naphthol, forming the highly nucleophilic naphthoxide ion

required for electrophilic attack by the diazonium salt. c. Slowly add the cold diazonium salt solution from step 1d to the cold β -naphthol solution with vigorous stirring. d. A brightly colored precipitate (typically red or orange) should form immediately. e. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

- Isolation and Purification: a. Collect the solid dye product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Dry the product in a vacuum oven at 60 °C. d. The final dye can be further purified by recrystallization if necessary and characterized by UV-Vis spectroscopy to determine its absorption maximum (λ_{max}) and by other standard spectroscopic techniques.

Conclusion

2-Chloro-5-fluoronitrobenzene is a strategically valuable intermediate for the synthesis of high-performance colorants. Its well-defined reactivity allows for a logical and stepwise construction of complex dye molecules. The protocols detailed in this guide demonstrate a practical pathway from this intermediate to a vibrant azo dye, highlighting the critical experimental parameters and the chemical principles that govern them. By understanding and applying these methodologies, researchers and developers can effectively leverage the properties of **2-Chloro-5-fluoronitrobenzene** to innovate within the expansive field of dye and pigment chemistry.

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- To cite this document: BenchChem. [Authored by: Senior Application Scientist, Advanced Organic Materials Division]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580903#use-of-2-chloro-5-fluoronitrobenzene-in-dye-and-pigment-manufacturing]

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